

Nitroxoline Pharmacokinetics (ADME) & Urinary Concentration

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Compound Focus: Nitroxoline

CAS No.: 4008-48-4

Cat. No.: S537297

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Parameter	Details
Absorption	Rapid and almost complete absorption from the gastrointestinal tract after oral administration [1].
Distribution	Information on volume of distribution and protein binding is not well characterized in the searched literature.
Metabolism	Extensively metabolized in the liver, primarily to conjugated forms (e.g., glucuronide and sulfate metabolites) [1] [2].
Excretion	Predominantly renal; ~60% of the administered dose is excreted in urine, almost entirely as antibacterially-active conjugated metabolites [1].
Urinary Concentration (Peak)	High concentrations achieved in urine within 1 hour post-dose. After a standard 250 mg dose, total drug (parent + metabolites) peaks at 216-220 mg/L ; free (unconjugated) Nitroxoline peaks at a much lower 3.2-5.8 mg/L [2].
Impact of Renal Impairment	Renal insufficiency leads to lower urinary concentrations, though the precise impact requires further study [1].
Relationship	Linear relationship observed between the oral dose and the maximum concentration achieved in urine [1].

Mechanism of Action & Key Experimental Data

The core of **Nitroxoline**'s activity lies in its ability to chelate essential bivalent metal cations.

Primary Mechanism: Metal Cation Chelation

Nitroxoline acts primarily as a **metallophore**, complexing with bivalent metal ions like Zn^{2+} and Cu^{2+} that are crucial cofactors for microbial cellular proteins [1] [3]. This chelation leads to:

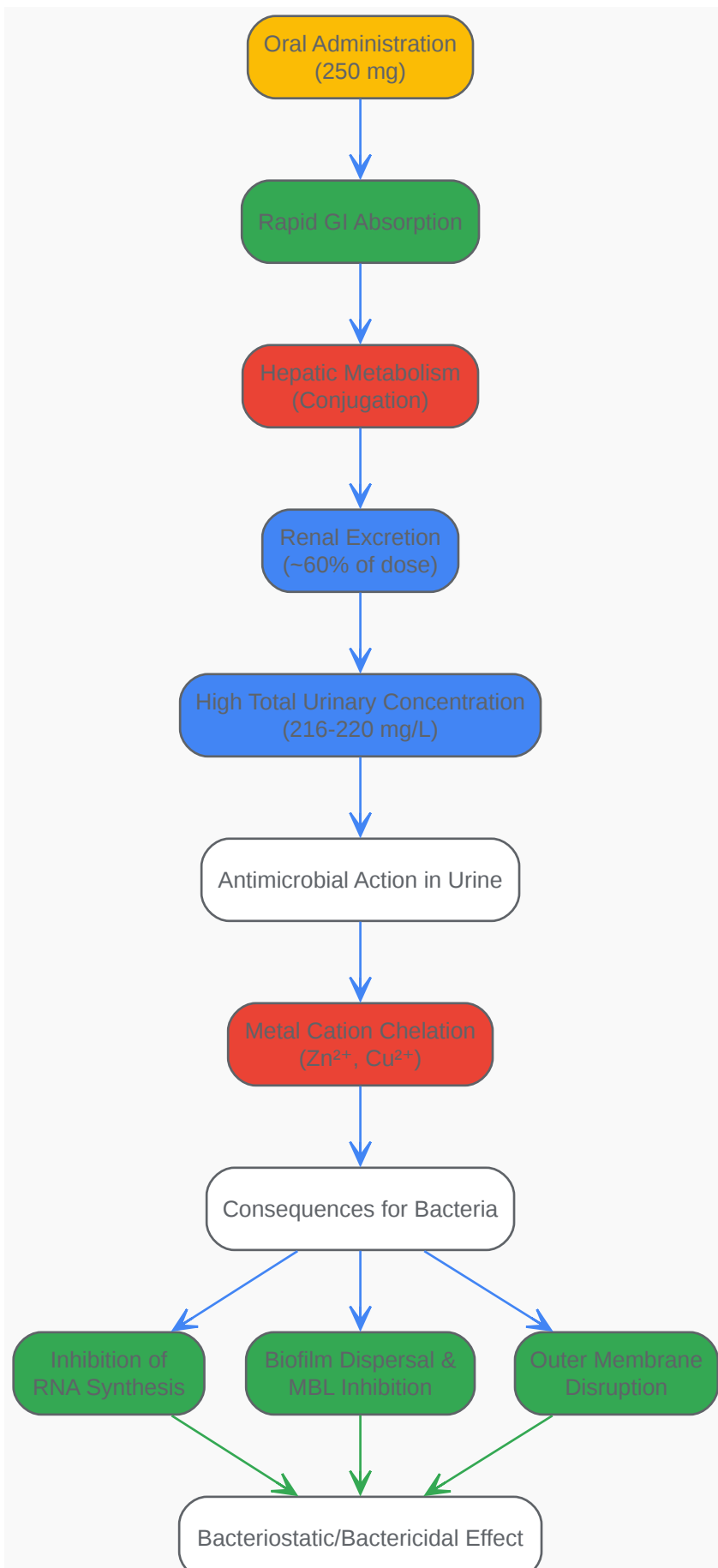
- **Metal intoxication** in bacterial cells, disrupting their metal homeostasis [3].
- Inhibition of bacterial RNA synthesis by depriving the process of necessary cations [2].
- Disruption of bacterial biofilm formation and can inhibit metallo-beta-lactamase (MBL) enzymes, potentially overcoming certain types of carbapenem resistance [1] [3].

Additional secondary effects include reducing the expression of bacterial adhesins, which decreases the ability of pathogens like *E. coli* to adhere to surfaces, and altering outer membrane integrity in Gram-negative bacteria [1] [3].

Minimum Inhibitory Concentration (MIC) & Activity

- **EUCAST Breakpoint:** The clinical MIC breakpoint for *E. coli* in uncomplicated UTIs is **≤ 16 mg/L** [1] [3].
- **In Vitro Susceptibility:** Most common uropathogens are susceptible at much lower concentrations, with MICs typically between **1–8 mg/L** [1]. This includes multi-drug resistant (MDR) *E. coli*, *K. pneumoniae*, and *A. baumannii*, though *P. aeruginosa* is generally considered resistant [1] [3].
- **Urinary Efficacy:** The high total urinary concentrations (216-220 mg/L) far exceed the MICs for susceptible uropathogens, confirming therapeutic efficacy in the bladder [2].

This mechanism and the related experimental data can be visualized in the following workflow:



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Diagram of **Nitroxoline**'s pharmacokinetic journey and antimicrobial mechanism of action.

Emerging Research & Repurposing Potential

Recent studies have uncovered potential new applications for **Nitroxoline**:

- **NLRP3 Inflammasome Inhibition:** **Nitroxoline** was identified as a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and the subsequent release of pro-inflammatory cytokines like IL-1 β . This suggests potential for treating NLRP3-driven inflammatory diseases [4].
- **Antiangiogenic and Anticancer Activity:** **Nitroxoline** inhibits Methionine Aminopeptidase 2 (MetAP2), a target for antiangiogenic drugs. It has demonstrated efficacy in reducing tumor growth and angiogenesis in mouse models of breast and bladder cancer [5]. Its role as a metal-chelator is also being explored in oncology [6].

In Summary

For researchers and drug development professionals, **Nitroxoline** presents a compelling profile:

- **Pharmacokinetics:** It has favorable ADME properties for treating UTIs, with rapid absorption, hepatic conjugation, and high renal excretion of active metabolites.
- **Mechanism:** Its unique metal-chelating mechanism underpins its efficacy against a broad spectrum of uropathogens, including some multi-drug resistant strains.
- **Potential:** Emerging evidence of NLRP3 inhibition and antiangiogenic activity highlights its significant potential for drug repurposing beyond its traditional antimicrobial use.

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